

# Boc-His(Boc)-OH physical and chemical properties for synthesis

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## Compound of Interest

Compound Name: Boc-His(Boc)-OH

Cat. No.: B558304

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## An In-depth Technical Guide to Boc-His(Boc)-OH for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of  $N\alpha,N\tau$ -bis(tert-butyloxycarbonyl)-L-histidine (**Boc-His(Boc)-OH**), a crucial building block in peptide synthesis. It details experimental protocols for its application in solid-phase peptide synthesis (SPPS) and offers insights into its unique characteristics for the strategic incorporation of histidine residues into peptides.

## Core Physical and Chemical Properties

**Boc-His(Boc)-OH** is a derivative of the amino acid L-histidine where both the alpha-amino group and the imidazole nitrogen of the side chain are protected by tert-butyloxycarbonyl (Boc) groups. This dual protection influences its solubility and reactivity, making it a valuable reagent in specific synthetic strategies.

## Data Presentation: Key Properties of Boc-His(Boc)-OH

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>25</sub> N <sub>3</sub> O <sub>6</sub>	[1]
Molecular Weight	355.39 g/mol	[1]
CAS Number	20866-46-0	[1]
Appearance	White to off-white solid	[2]
Purity (NMR)	≥97.0%	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Note: Specific values for melting point and optical rotation of the free acid are not consistently reported in publicly available literature. The dicyclohexylammonium (DCHA) salt of **Boc-His(Boc)-OH** has a reported optical rotation of  $[\alpha]_{25/D} +24.0$  to  $+29.0^\circ$  ( $c=1.5$  in methanol).

## Strategic Application in Peptide Synthesis

The primary application of **Boc-His(Boc)-OH** lies in Boc-based solid-phase peptide synthesis (SPPS). A key chemical feature of this reagent is the simultaneous cleavage of both the N $\alpha$ -Boc and the N $\tau$ -Boc protecting groups under standard acidic conditions (e.g., with trifluoroacetic acid, TFA) used for N-terminal deprotection in Boc-SPPS.

This characteristic makes **Boc-His(Boc)-OH** particularly suitable for:

- Synthesis of short peptides: Where the simultaneous deprotection of the side chain is not a concern for subsequent synthetic steps.
- Introduction of a histidine residue near the N-terminus of a peptide: The final deprotection and cleavage from the resin will also liberate the histidine side chain.

The protection of the imidazole side chain with a Boc group helps to prevent common side reactions associated with histidine during peptide synthesis, such as racemization and side-chain acylation.

## Experimental Protocols

The following section details a generalized methodology for the incorporation of **Boc-His(Boc)-OH** into a peptide chain using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

### Resin Preparation and Swelling

- Resin Selection: Choose a resin compatible with Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.
- Procedure:
  - Place the desired amount of resin in a reaction vessel.
  - Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities.
  - Swell the resin in DMF for a minimum of 30 minutes before the initial amino acid coupling.

### Boc-SPPS Cycle for Incorporating Boc-His(Boc)-OH

This cycle is repeated for each amino acid to be added to the peptide chain.

- N $\alpha$ -Boc Deprotection:
  - Prepare a deprotection solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).
  - Drain the DMF from the swollen resin.
  - Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes, then drain.
  - Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.
- Neutralization:
  - Prepare a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
  - Add the neutralization solution to the resin and agitate for 1-2 minutes.
  - Repeat the neutralization step twice.
  - Wash the resin with DMF (3-5 times) to remove excess base.
- Coupling of **Boc-His(Boc)-OH**:
  - Activation Reagents: The choice of coupling reagent is critical for high efficiency. Common choices for Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium reagents such as HBTU or HATU.
  - Pre-activation Method (DIC/HOBt):
    - In a separate vessel, dissolve **Boc-His(Boc)-OH** (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.
    - Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
    - Add the activated amino acid solution to the neutralized resin.
    - Agitate the mixture for 1-2 hours.
  - In Situ Activation Method (HBTU/DIEA):
    - In the reaction vessel with the neutralized resin, add **Boc-His(Boc)-OH** (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
    - Agitate the mixture for 1-2 hours at room temperature.

- **Monitoring the Coupling:** Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
- **Washing:** Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

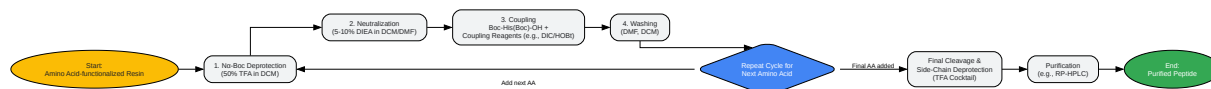
## Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

- **Cleavage Cocktail:** A common cleavage cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. For peptides containing tryptophan or methionine, additional scavengers like thioanisole or 1,2-ethanedithiol (EDT) should be included.
- **Procedure:**
  - Wash the peptide-resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the resin.
  - Stir the mixture at room temperature for 2-4 hours.
  - Filter the resin and wash it with a small amount of fresh TFA.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  - Dry the crude peptide under vacuum.

## Mandatory Visualizations

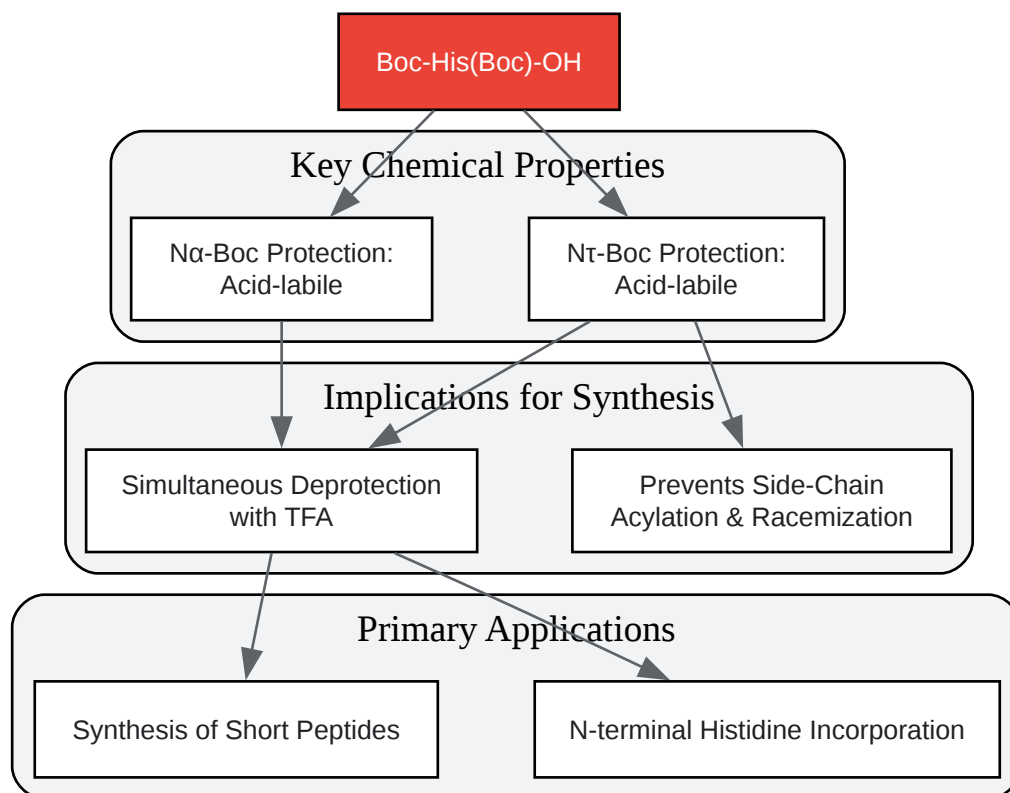
### Experimental Workflow for Boc-SPPS using Boc-His(Boc)-OH



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Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating **Boc-His(Boc)-OH**.

## Logical Relationship of Boc-His(Boc)-OH in Synthesis Strategy



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Caption: Logical relationships of **Boc-His(Boc)-OH** properties and its synthetic applications.

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## References

- 1. Boc-His(Boc)-OH | C<sub>16</sub>H<sub>25</sub>N<sub>3</sub>O<sub>6</sub> | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]
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